molecular formula C13H17NO B5216048 n-(3,4-Dimethylphenyl)-3-methylbut-2-enamide CAS No. 5449-05-8

n-(3,4-Dimethylphenyl)-3-methylbut-2-enamide

Cat. No.: B5216048
CAS No.: 5449-05-8
M. Wt: 203.28 g/mol
InChI Key: BQXFAHUDSBTCBA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethylphenyl)-3-methyl-2-butenamide is 203.131014166 g/mol and the complexity rating of the compound is 253. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9(2)7-13(15)14-12-6-5-10(3)11(4)8-12/h5-8H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXFAHUDSBTCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969666
Record name N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5449-05-8
Record name NSC18196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways Leading to N 3,4 Dimethylphenyl 3 Methylbut 2 Enamide

Direct Synthesis Approaches to N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide

The most straightforward methods for the synthesis of this compound involve the direct formation of the amide linkage between the corresponding amine and carboxylic acid precursors.

Amide Bond Formation Strategies: Coupling of 3,4-Dimethylaniline (B50824) with 3-Methylbut-2-enoic Acid or its Activated Derivatives

The classical and most widely employed method for the synthesis of this compound is the coupling of 3,4-dimethylaniline with 3-methylbut-2-enoic acid or one of its activated forms. This reaction, a cornerstone of organic synthesis, can be accomplished through several activation strategies.

Using Acyl Chlorides: A common and efficient approach involves the conversion of 3-methylbut-2-enoic acid to its more reactive acyl chloride, 3-methylbut-2-enoyl chloride (also known as 3,3-dimethylacryloyl chloride). The acyl chloride readily reacts with 3,4-dimethylaniline in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) or diethyl ether at room temperature or below. This method is analogous to the synthesis of other N-aryl amides, such as the preparation of α-chloro-2,6-dimethylacetanilide from 2,6-dimethylaniline (B139824) and α-chloroacetyl chloride. sandiego.edu

Using Coupling Reagents: Alternatively, the direct coupling of 3,4-dimethylaniline and 3-methylbut-2-enoic acid can be facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid in situ, promoting nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions and improve yields. The choice of solvent for these reactions is typically a non-protic one, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A general representation of the direct amide bond formation is depicted in the following reaction scheme:

Reaction scheme for the direct synthesis of this compound

Figure 1: General scheme for the synthesis of this compound via amide bond formation.

Table 1: Common Reagents for Amide Bond Formation
Reagent ClassSpecific Example(s)Role
Acyl Halide3-Methylbut-2-enoyl chlorideActivated carboxylic acid derivative
BaseTriethylamine, PyridineHCl scavenger
Coupling AgentDCC, EDCCarboxylic acid activator
AdditiveHOBt, HOSuSuppress side reactions, improve efficiency
SolventDichloromethane, THF, DMFReaction medium

Alternative Synthetic Pathways for Enamide Construction

Beyond direct amidation, other synthetic strategies can be employed to construct the enamide moiety of this compound. These methods may offer advantages in terms of substrate scope or stereocontrol.

One such approach is the palladium-catalyzed hydroamidation of alkynes. This method involves the addition of an amide N-H bond across a carbon-carbon triple bond. While not directly applicable to the synthesis of the title compound from simple starting materials, it represents a powerful tool for the synthesis of a wide range of enamides with high stereoselectivity.

Another strategy involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for the construction of amide bonds under mild conditions. This method has been shown to be applicable to the synthesis of primary, secondary, and tertiary amides.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships, particularly in the context of its potential fungicidal properties. Modifications can be introduced at the aromatic ring, the enamide backbone, or the functional groups.

Modifications to the Aromatic (Dimethylphenyl) Ring Substituents

The synthesis of analogues with varied substitution patterns on the phenyl ring can be readily achieved by starting with the appropriately substituted aniline (B41778). For instance, using anilines with different alkyl, alkoxy, or halogen substituents in place of 3,4-dimethylaniline would yield a library of N-aryl-3-methylbut-2-enamides. The general synthetic routes described in section 2.1.1 are broadly applicable to a wide range of substituted anilines. The electronic and steric properties of the substituents on the aniline can influence the reactivity of the amine and may require optimization of the reaction conditions.

Stereoselective and Asymmetric Synthesis Strategies for Enamides

While this compound itself is achiral, the development of stereoselective and asymmetric methods for enamide synthesis is a significant area of research. These strategies are crucial for the preparation of chiral enamides, which are valuable building blocks in organic synthesis. Asymmetric hydrogenation of prochiral enamides using chiral transition metal catalysts (e.g., rhodium or iridium complexes) is a powerful method for producing chiral amides with high enantioselectivity.

Derivatization of the But-2-enamide (B7942871) Alkene and Amide Functional Groups

The alkene and amide functional groups of this compound offer opportunities for further derivatization. The carbon-carbon double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functionalities. The amide N-H bond can be alkylated or acylated to produce N-substituted derivatives. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding N-alkyl-N-(3,4-dimethylphenyl)-3-methylbut-2-enamide.

Table 2: Potential Derivatization Reactions
Functional GroupReaction TypePotential ReagentsProduct Class
AlkeneHydrogenationH₂, Pd/CSaturated amide
AlkeneHalogenationBr₂, Cl₂Dihaloamide
AlkeneEpoxidationm-CPBAEpoxyamide
Amide N-HAlkylationAlkyl halide, baseN-Alkyl enamide
Amide N-HAcylationAcyl chloride, baseN-Acyl enamide

Therefore, it is not possible to provide a detailed and scientifically accurate account for the requested section "2.3. Mechanistic Investigations of Key Synthetic Transformations involving this compound Precursors" at this time. To generate such an article, further original research or access to proprietary industrial synthesis data would be required.

Advanced Spectroscopic and Structural Elucidation of N 3,4 Dimethylphenyl 3 Methylbut 2 Enamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., ¹H, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide in solution. It provides detailed information about the chemical environment of each nucleus, enabling the unambiguous assignment of the molecular skeleton and offering insights into the molecule's dynamic conformational behavior. scielo.br

A key feature of amides is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond, which can lead to the existence of distinct Z (trans) and E (cis) rotamers. scielo.br This phenomenon results in the doubling of signals in both ¹H and ¹³C NMR spectra, with the relative intensity of the signal sets corresponding to the population of each conformer. scielo.br The energy barrier to this rotation determines whether the exchange between conformers is slow or fast on the NMR timescale at a given temperature. For N-aryl amides, the Z conformer is typically more stable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the connectivity of protons. The chemical shifts are indicative of the electronic environment, and coupling constants reveal the spatial relationship between neighboring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
N-H (Amide)~7.5-8.5broad singletChemical shift is solvent-dependent.
Aromatic H (H-2, H-5, H-6)~7.0-7.4multipletThe three aromatic protons will show distinct signals.
Vinylic H~5.7singletThe proton on the C=C double bond.
Phenyl-CH₃ (x2)~2.2-2.3singletTwo singlets for the two methyl groups on the phenyl ring.
Vinylic-CH₃ (x2)~1.9, ~2.1singletTwo distinct signals for the two methyl groups on the double bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and chemical environment.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide Carbonyl)~165
Aromatic C (quaternary, C-1)~138
Aromatic C (quaternary, C-3, C-4)~137, ~133
C=C (quaternary)~155
C=C (CH)~118
Aromatic C (CH, C-2, C-5, C-6)~117-129
Phenyl-CH₃ (x2)~19-20
Vinylic-CH₃ (x2)~20, ~27

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the predominant conformation by measuring through-space interactions between protons. mdpi.com For instance, a NOE correlation between the amide N-H proton and the vinylic proton would provide strong evidence for a specific rotational isomer.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. scifiniti.com For this compound, these methods are particularly useful for characterizing the amide linkage and analyzing hydrogen bonding interactions, especially in the solid state. researchgate.net

The amide group gives rise to several characteristic bands:

Amide A (N-H stretch): Typically appears around 3300 cm⁻¹. The position of this band is highly sensitive to hydrogen bonding. In the solid state or concentrated solutions, the formation of intermolecular N-H···O=C hydrogen bonds causes this band to broaden and shift to a lower frequency compared to a free N-H stretch observed in dilute, non-polar solvents. mdpi.com

Amide I (C=O stretch): This strong band, found between 1630 and 1680 cm⁻¹, is predominantly due to the carbonyl stretching vibration. Its frequency also decreases upon hydrogen bonding, as the C=O bond is weakened. nih.gov

Amide II (N-H bend and C-N stretch): Occurring around 1550 cm⁻¹, this band is a result of a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Notes
N-H Stretch (Amide A)FTIR, Raman3250-3350Sensitive to hydrogen bonding; shifts to lower frequency when bonded. mdpi.com
Aromatic C-H StretchFTIR, Raman3000-3100
Aliphatic C-H StretchFTIR, Raman2850-3000
C=O Stretch (Amide I)FTIR, Raman1640-1680Strong intensity in IR. Position indicates H-bonding. nih.gov
C=C Stretch (Alkenyl)FTIR, Raman1620-1640
C=C Stretch (Aromatic)FTIR, Raman1580-1600
N-H Bend (Amide II)FTIR, Raman1510-1570Coupled with C-N stretch. nih.gov

By comparing the spectra of the compound in different phases (solid vs. solution) or in solvents with varying hydrogen-bonding capabilities, the extent and nature of these interactions can be inferred. nii.ac.jp

X-ray Crystallography for Solid-State Molecular Architecture, Torsional Angles, and Intermolecular Interactions

For this compound, a crystal structure analysis would reveal:

Molecular Conformation: The planarity of the amide group and the torsional angles between this plane and the 3,4-dimethylphenyl ring.

Intermolecular Interactions: The primary forces governing the crystal packing. In N-substituted amides, intermolecular N-H···O=C hydrogen bonds are a dominant and highly directional interaction, often leading to the formation of one-dimensional chains or dimeric pairs within the crystal lattice. researchgate.netnih.govnajah.edu

Weak Interactions: Other non-covalent interactions such as C-H···O, C-H···π, and π-π stacking interactions can also play a significant role in stabilizing the crystal packing. researchgate.netdcu.ie Hirshfeld surface analysis is a computational tool often used to visualize and quantify these weak intermolecular contacts. nih.gov

In a related structure, (2E)-N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide, molecules were observed to form dimeric pairs about centers of symmetry through intermolecular interactions in the solid state. nih.gov A similar packing motif could be anticipated for this compound.

Interactive Data Table: Expected Crystallographic Parameters for this compound

Parameter Expected Value/Observation Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
Hydrogen Bonding MotifN-H···O=C chains or dimersPrimary supramolecular synthon. najah.edu
Torsional Angle (Aryl C-N bond)20-60°Defines the twist of the phenyl ring relative to the amide plane.
Other InteractionsC-H···O, π-π stackingSecondary interactions that contribute to crystal stability. researchgate.netdcu.ie

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. mdpi.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ion (or a protonated/adduct ion).

Once the molecular ion is generated, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information, acting as a molecular fingerprint. nih.govnih.gov

For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Amide Bond Cleavage: Scission of the C-N bond, leading to fragments corresponding to the acyl and the amine portions of the molecule.

McLafferty Rearrangement: If sterically feasible, this rearrangement can occur, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen.

The fragmentation pattern is influenced by the nature of the substituents on both the acyl and amine parts of the molecule. arkat-usa.org

Interactive Data Table: Predicted HRMS Fragmentation for this compound (C₁₃H₁₇NO)

m/z (calculated) Possible Fragment Ion Fragmentation Pathway
203.1310[M]⁺˙ (Molecular Ion)-
121.0891[C₈H₁₁N]⁺˙Cleavage of the amide C-N bond (amine fragment).
83.0548[C₅H₇O]⁺Cleavage of the amide C-N bond (acylium ion).
188.1075[M - CH₃]⁺Loss of a methyl radical.

Computational and Theoretical Investigations of N 3,4 Dimethylphenyl 3 Methylbut 2 Enamide

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide, DFT calculations can elucidate its electronic properties, predict its reactivity, and simulate its spectroscopic characteristics.

Electronic Structure: DFT calculations can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For analogous compounds like N-phenyl amides, DFT studies have shown that the electronic properties can be significantly influenced by substituents on the phenyl ring. For instance, electron-donating groups tend to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Reactivity Prediction: Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be used to predict the reactivity of this compound. These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons in a chemical reaction. For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Spectroscopic Property Simulation: DFT methods are also employed to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and assign spectral features. For instance, the calculated vibrational frequency of the amide C=O stretch can provide insight into the electronic environment of the amide bond.

Table 1: Calculated Quantum Chemical Properties of an Analogous N-Aryl Amide

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Electronegativity (χ) 4.0 eV
Chemical Hardness (η) 2.2 eV
Electrophilicity Index (ω) 3.6 eV

Note: The data in this table is illustrative for a representative N-aryl amide and not specific to this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Rotational Barriers around the Amide Linkage and N-Alkenyl Bond

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the rotational barriers associated with key chemical bonds.

Conformational Flexibility: this compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying low-energy conformers and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling based on Theoretical Descriptors for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed using theoretical descriptors.

Theoretical Descriptors: A wide range of theoretical descriptors can be calculated for a molecule, including constitutional, topological, geometric, and electronic descriptors. These descriptors quantify various aspects of the molecular structure. For example, molecular weight and logP (a measure of lipophilicity) are common constitutional descriptors, while descriptors derived from DFT calculations (such as HOMO and LUMO energies) are electronic descriptors.

QSAR Model Development: To build a QSAR model, a dataset of analogous compounds with known activities is required. The theoretical descriptors for these compounds are calculated and then statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity. Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of compounds with desired properties. These QSAR models are valuable for understanding which molecular features are important for a particular activity, excluding any clinical considerations.

Table 2: Examples of Theoretical Descriptors Used in QSAR Modeling

Descriptor Class Example Descriptors
Constitutional Molecular Weight, Number of Rings, logP
Topological Wiener Index, Kier & Hall Shape Indices
Geometric Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges

Chemical Reactivity and Transformation Mechanisms of N 3,4 Dimethylphenyl 3 Methylbut 2 Enamide

Reactions Involving the Amide Linkage: Hydrolysis and Transamidation

The amide bond, while generally stable, can undergo cleavage through hydrolysis under both acidic and basic conditions. This reaction breaks the amide linkage to yield 3,4-dimethylaniline (B50824) and 3-methylbut-2-enoic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. For instance, alkaline hydrolysis can be achieved using sodium hydroxide (B78521) in a mixed solvent system. arkat-usa.org The electrophilicity of the carbonyl carbon and the stability of the leaving amine group are key determinants of the reaction rate. arkat-usa.org

Transamidation, the exchange of the amine moiety of an amide with another amine, is another potential transformation. This reaction is typically catalyzed by acids, bases, or transition metals and allows for the synthesis of new amide derivatives.

Reactions at the But-2-enamide (B7942871) Alkene Moiety: Michael Additions, Cycloadditions, and Hydrogenation

The carbon-carbon double bond in the but-2-enamide portion of the molecule is susceptible to a variety of addition reactions.

Michael Additions: As an α,β-unsaturated carbonyl compound, the alkene is an excellent Michael acceptor. youtube.comresearchgate.net It can react with a wide range of nucleophiles, known as Michael donors, in a conjugate addition reaction. masterorganicchemistry.com Common Michael donors include enolates, amines, and thiols. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net The mechanism involves the nucleophilic attack at the β-carbon of the alkene, leading to the formation of an enolate intermediate, which is then protonated. masterorganicchemistry.com

Cycloadditions: The double bond can also participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form various heterocyclic structures. maxapress.comresearchgate.netscielo.org.mxresearchgate.netmdpi.com For example, 1,3-dipolar cycloadditions with nitrones can yield isoxazolidine (B1194047) rings. researchgate.net The stereoselectivity of these reactions is a critical aspect, often leading to the formation of specific diastereomers. maxapress.comresearchgate.net

Hydrogenation: The alkene can be reduced to the corresponding saturated amide, N-(3,4-dimethylphenyl)-3-methylbutanamide, through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium or platinum, in the presence of hydrogen gas.

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethylphenyl Ring

The 3,4-dimethylphenyl ring can undergo electrophilic aromatic substitution (EAS) reactions. The two methyl groups are activating and ortho-, para-directing. However, the positions on the ring are already substituted, which can sterically hinder or prevent further substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic aromatic substitution (NAS) on the dimethylphenyl ring is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group, neither of which are present in N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions) and their Detailed Mechanistic Pathways

While the parent molecule itself is not a typical substrate for cross-coupling, derivatives containing a leaving group (e.g., a halide) on the aromatic ring can participate in transition metal-catalyzed reactions. researcher.lifenih.govrsc.orgnih.gov The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prime example. wikipedia.orgorganic-chemistry.orgmdpi.com

The catalytic cycle of the Heck reaction generally involves the following steps: libretexts.orgyoutube.com

Oxidative Addition: A palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. wikipedia.orglibretexts.org

Alkene Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond. wikipedia.org

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, reforming the double bond in a new position and generating a palladium-hydride species. youtube.com

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and form the coupled product. libretexts.org

The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the substrates, catalyst, ligands, and reaction conditions. organic-chemistry.orgmdpi.com

A related compound, (2E)-N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide, has been studied in the context of asymmetric Heck reactions, demonstrating the potential for stereocontrol in these transformations. nih.govresearchgate.net

Stereochemical Outcomes and Diastereoselective/Enantioselective Transformations

The but-2-enamide moiety can give rise to stereoisomers. In reactions such as asymmetric Heck cyclizations of related iodoanilide derivatives, the use of chiral ligands like (R)-BINAP can induce enantioselectivity, leading to the preferential formation of one enantiomer. nih.govresearchgate.net The mechanism for this stereocontrol involves the coordination of the alkene to the chiral palladium complex in a specific orientation, which then directs the subsequent insertion and cyclization steps. nih.govresearchgate.net

The formation of new chiral centers during Michael additions and cycloadditions also presents opportunities for diastereoselective and enantioselective transformations, often controlled by the choice of reagents, catalysts, and reaction conditions. maxapress.com

Oxidation and Reduction Pathways of the Functional Groups

The functional groups in this compound can undergo various oxidation and reduction reactions.

Oxidation: The methyl groups on the aromatic ring can be oxidized to carboxylic acids under strong oxidizing conditions. The alkene moiety can be cleaved by ozonolysis or oxidized to a diol with reagents like osmium tetroxide.

Reduction: As mentioned, the alkene can be hydrogenated to a single bond. The amide carbonyl group is generally resistant to reduction but can be reduced to an amine using powerful reducing agents like lithium aluminum hydride.

Mechanistic Investigations of Biological Interactions and Pharmacological Potential of N 3,4 Dimethylphenyl 3 Methylbut 2 Enamide Derivatives in Vitro and Pre Clinical Focus

In Vitro Biological Screening Methodologies and Early-Stage Activity Assessment of Derivatives (e.g., antibacterial activity)

The initial exploration of the biological potential of N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide derivatives typically commences with a battery of in vitro screening assays. These assays are designed to efficiently assess the bioactivity of a library of synthesized analogues against various biological targets. A primary focus in early-stage assessment is often on antimicrobial, particularly antibacterial, activity.

Standard methodologies for evaluating antibacterial efficacy include broth microdilution and agar disk diffusion assays. These methods are employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A diverse panel of bacterial strains is usually selected, encompassing both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to establish the spectrum of activity.

For instance, a synthesized series of this compound derivatives with varying substituents on the butenamide moiety could be screened against these bacterial panels. The results of such a screening would be tabulated to facilitate the identification of lead compounds for further investigation.

Interactive Data Table: Illustrative Antibacterial Screening of this compound Derivatives

Compound IDR1 GroupR2 GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
A-01HH>128>128
A-02ClH64128
A-03HCl3264
A-04OCH3H>128>128
A-05HNO21632

Beyond antibacterial screening, preliminary cytotoxic assessments against mammalian cell lines (e.g., HeLa, HEK293) are crucial to ensure that the observed bioactivity is not due to general toxicity. This is often carried out using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives based on In Vitro Data

Following the initial biological screening, Structure-Activity Relationship (SAR) studies are conducted to understand how the chemical structure of the this compound derivatives influences their biological activity. By analyzing the in vitro data, researchers can identify key structural motifs that are essential for or enhance bioactivity.

For the this compound scaffold, SAR studies would systematically explore the impact of modifications at several positions:

The Dimethylphenyl Ring: The position and nature of substituents on the phenyl ring can significantly affect activity. While the parent compound has methyl groups at the 3 and 4 positions, analogues with different alkyl groups, halogens, or electron-withdrawing/donating groups would be synthesized and tested.

The Amide Linker: The stability and conformational flexibility of the amide bond are critical. Modifications, though less common, could include N-methylation or replacement with bioisosteres.

The 3-methylbut-2-enamide Moiety: This unsaturated tail offers multiple points for modification. Altering the substitution pattern on the double bond or changing the length and branching of the alkyl chain can influence lipophilicity and interaction with the biological target.

From the illustrative data in the previous section, a preliminary SAR analysis might suggest that electron-withdrawing groups on the butenamide moiety (as in A-05 with a nitro group) enhance antibacterial activity. Similarly, the position of a halogen substituent could be crucial, as seen in the difference between A-02 and A-03. These initial observations guide the design of next-generation compounds with potentially improved potency and selectivity.

Molecular Target Identification and Deconvolution Strategies

A critical step in understanding the pharmacological potential of a bioactive compound is the identification of its molecular target(s). For novel compounds like this compound derivatives, this can be a challenging process. Several strategies are employed for target deconvolution.

Proteomics-based methods , such as affinity chromatography coupled with mass spectrometry, are powerful tools. In this approach, a derivative of the bioactive compound is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Chemical biology probes are another valuable strategy. These are analogues of the bioactive compound that have been modified to include a reporter tag (e.g., a fluorescent dye or a biotin molecule) and a reactive group for covalent labeling. These probes can be used to visualize the subcellular localization of the compound and to isolate its binding partners.

Computational approaches, including molecular docking and target prediction algorithms , can also provide valuable hypotheses. By screening the structure of this compound against databases of known protein structures, potential binding partners can be identified for subsequent experimental validation.

Elucidation of Molecular Mechanisms of Action in in vitro systems

Once a molecular target is identified, the next step is to elucidate the precise mechanism by which the this compound derivative exerts its biological effect. This involves a series of more focused in vitro assays.

If the target is an enzyme, enzyme inhibition kinetics studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitory potency (e.g., IC₅₀ or Kᵢ values). For example, if a bacterial enzyme involved in cell wall synthesis is identified as the target, assays measuring the incorporation of radiolabeled precursors into the cell wall in the presence of the compound would be conducted.

If the target is a receptor, receptor binding assays are employed to measure the affinity of the compound for the receptor and to determine whether it acts as an agonist or an antagonist. These assays often use radiolabeled ligands that are known to bind to the receptor.

Furthermore, the impact of the compound on cellular pathways is investigated. This can involve techniques such as Western blotting to assess changes in the phosphorylation state of key signaling proteins or reporter gene assays to measure the activation or inhibition of specific transcription factors downstream of the target.

Potential Applications in Agrochemical Research as Active Scaffolds

The structural features of this compound derivatives, particularly the presence of a substituted aromatic ring and a lipophilic side chain, make them interesting candidates for agrochemical research. Many successful herbicides, insecticides, and fungicides share similar structural motifs.

The N-aryl amide scaffold is present in a number of commercial pesticides. The dimethylphenyl group can influence the compound's uptake and transport in plants, while the butenamide tail can be optimized for interaction with specific pest or pathogen targets.

Screening of this compound derivatives against a panel of agriculturally relevant pests (e.g., insects, fungi, and weeds) could reveal potential applications. For example, fungicidal activity could be assessed against common plant pathogens such as Botrytis cinerea or Fusarium graminearum. Herbicidal potential could be evaluated by observing the effect of the compounds on the germination and growth of model plant species. SAR studies, similar to those in pharmacological research, would be crucial for optimizing the scaffold for agrochemical applications.

Development of this compound Analogues as Chemical Probes for Biological Systems

Bioactive compounds can be valuable tools for studying biological processes. By developing analogues of this compound as chemical probes, researchers can gain deeper insights into the function of their molecular targets and the pathways they modulate.

The design of a chemical probe involves the strategic introduction of a tag that allows for detection or capture, without significantly disrupting the compound's biological activity. Common tags include:

Fluorophores: For visualizing the compound's distribution in cells and tissues using fluorescence microscopy.

Biotin: For affinity-based pulldown experiments to identify binding partners.

Photo-affinity labels: These groups can be activated by light to form a covalent bond with the target protein, facilitating its identification.

The development of such probes from a bioactive this compound derivative would enable a wide range of experiments to validate its target and explore its mechanism of action in a cellular context.

Future Research Directions and Unexplored Avenues for N 3,4 Dimethylphenyl 3 Methylbut 2 Enamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of amides is a cornerstone of organic chemistry, and the development of efficient and environmentally benign methods for the preparation of N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide presents a valuable research opportunity. Current synthetic strategies for similar compounds often rely on the coupling of an amine with a carboxylic acid or its activated derivatives.

Future research could focus on:

Catalytic Amidation: Exploring direct amidation reactions between 3,4-dimethylaniline (B50824) and 3-methylbut-2-enoic acid using novel catalysts to avoid the use of stoichiometric activating agents, thereby reducing waste.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, scalability, and product consistency compared to traditional batch methods.

Green Solvents: Investigating the use of bio-based and less hazardous solvents to replace conventional volatile organic compounds.

A comparative table of potential synthetic methodologies is presented below:

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic AmidationAtom economy, reduced wasteDevelopment of novel, reusable catalysts
Flow ChemistryScalability, safety, consistencyReactor design and optimization
BiocatalysisHigh selectivity, mild conditionsEnzyme discovery and engineering

Application of Advanced Spectroscopic Techniques for Dynamic Structural Studies

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and biological interactions. While standard spectroscopic techniques like NMR and IR provide static structural information, advanced methods could offer deeper insights.

Future investigations could employ:

2D NMR Techniques: Advanced NMR experiments such as NOESY and ROESY could elucidate the preferred spatial arrangement of the dimethylphenyl and butenamide moieties.

Vibrational Circular Dichroism (VCD): This technique could be used to study the stereochemistry and conformational preferences of chiral derivatives of the compound in solution.

Computational Spectroscopy: Combining experimental data with quantum chemical calculations can provide a more accurate and detailed picture of the molecule's spectroscopic properties.

Deeper Theoretical Understanding of Reactivity, Selectivity, and Molecular Properties

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, theoretical studies could provide valuable information that complements experimental work.

Key areas for future theoretical research include:

Density Functional Theory (DFT) Calculations: To determine electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding reactivity.

Molecular Dynamics (MD) Simulations: To study the conformational landscape and dynamics of the molecule in different solvent environments.

Quantitative Structure-Activity Relationship (QSAR) Studies: If biological activity is discovered, QSAR models could be developed to guide the design of more potent analogs.

Exploration of New Chemical Transformations and Catalytic Applications

The chemical structure of this compound, featuring an α,β-unsaturated amide system, suggests potential for a variety of chemical transformations.

Future research could explore:

Asymmetric Hydrogenation: The development of chiral catalysts for the enantioselective reduction of the carbon-carbon double bond to access chiral amides.

Cyclization Reactions: Investigating intramolecular cyclization reactions to synthesize novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Polymerization: Exploring the potential of the butenamide moiety as a monomer in polymerization reactions to create novel materials.

Discovery of Novel Biological Targets and Therapeutic Concepts in Pre-clinical and In Vitro Settings

Many N-aryl amide derivatives exhibit a wide range of biological activities. Therefore, a significant and largely unexplored area of research for this compound lies in the biomedical field.

Future preclinical and in vitro studies could focus on:

Antimicrobial Activity: Screening the compound against a panel of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent.

Anticancer Activity: Investigating its cytotoxic effects on various cancer cell lines. The N-phenylamide moiety is present in some known anticancer agents.

Enzyme Inhibition: Assessing its ability to inhibit specific enzymes that are relevant to disease pathways, guided by computational docking studies.

Potential in Material Science and Other Interdisciplinary Research Fields

The unique combination of an aromatic ring and a flexible amide linkage in this compound suggests potential applications beyond biology and chemistry.

Unexplored interdisciplinary avenues include:

Organic Electronics: Investigating its potential as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), as N-phenylamides can exhibit interesting electronic properties.

Crystal Engineering: Studying the self-assembly and crystallization behavior of the molecule to create novel solid-state architectures with specific properties.

Agrochemicals: Screening for potential herbicidal or insecticidal activity, as many commercial agrochemicals contain amide functionalities.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide?

Answer:
The synthesis typically involves acylation of 3,4-dimethylaniline with 3-methylbut-2-enoyl chloride under basic conditions. Key steps include:

  • Reagents: Use of triethylamine (TEA) or potassium carbonate (K₂CO₃) as a base to deprotonate the aniline, enhancing nucleophilicity .
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates .
  • Purification: Column chromatography or recrystallization is employed to isolate the product, with yields typically ranging from 50–85% depending on reaction optimization .

Basic: How is the crystal structure of this compound validated in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

  • Data Collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement: SHELXL software refines atomic coordinates and thermal parameters, with R₁ values < 0.05 for high-quality datasets .
  • Validation: Tools like PLATON or ORTEP-3 ensure structural integrity by checking for voids, bond-length discrepancies, and thermal ellipsoid anomalies .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

Answer:
Contradictions often arise from impurities or tautomeric equilibria. Resolution strategies:

  • Orthogonal Techniques: Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to cross-validate functional groups .
  • Dynamic NMR: For tautomers, variable-temperature NMR can identify exchange processes by observing coalescence of peaks .
  • Computational Validation: DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts, aiding peak assignment .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding modes?

Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes), guided by the compound’s electron density from SC-XRD .
  • DFT Calculations: B3LYP/6-311+G(d,p) level optimizations predict reaction pathways, such as acylation kinetics or tautomerization barriers .
  • MD Simulations: GROMACS assesses conformational stability in solvated environments over nanosecond timescales .

Basic: What analytical techniques are critical for confirming purity and molecular identity?

Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) ensures >98% purity .
  • Mass Spectrometry: ESI-HRMS confirms the molecular ion ([M+H]⁺) with sub-ppm mass accuracy .
  • Elemental Analysis: Combustion analysis validates C, H, N content within ±0.4% of theoretical values .

Advanced: How do substituent variations (e.g., methyl vs. trifluoromethyl groups) impact biological activity?

Answer:
Comparative QSAR studies reveal:

  • Lipophilicity: Methyl groups enhance membrane permeability (logP ~2.5), while electron-withdrawing groups (e.g., -CF₃) may improve target binding but reduce solubility .
  • Bioactivity Assays: IC₅₀ values against enzymes (e.g., kinases) are measured via fluorescence polarization or SPR, with methyl derivatives showing 2–3x higher potency in preliminary screens .

Advanced: How can crystallographic software (e.g., SHELXL) address challenges in refining twinned or low-resolution data?

Answer:

  • Twinning: SHELXL’s TWIN/BASF commands model twin domains, using HKLF5 format data to refine scale factors and orientation matrices .
  • Low Resolution: Constraints (e.g., rigid-body refinement) and restraints (e.g., similarity of thermal parameters) stabilize refinement, validated via R-free metrics .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial: Broth microdilution (MIC determination) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate, monitoring cleavage at λₑₓ/λₑₘ = 355/460 nm .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Catalysis: Transition-metal catalysts (e.g., Pd/C) reduce side reactions in coupling steps .
  • Microwave Assistance: Accelerates acylation steps (e.g., 30 min at 100°C vs. 12 hr conventional heating), improving yields by 15–20% .
  • Solvent-Free Routes: Mechanochemical synthesis (ball milling) minimizes solvent waste and enhances atom economy .

Advanced: How can metabolomic studies identify degradation products or metabolites?

Answer:

  • LC-MS/MS: Hyphenated systems (e.g., Q-TOF) with C18 columns separate metabolites, using fragmentation patterns (MS²) to assign structures .
  • Isotopic Labeling: ¹³C-labeled analogs track metabolic pathways in hepatocyte incubations, identifying primary oxidation at the enamide double bond .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.